4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Description
This compound belongs to the 1λ⁶,4-thiazepane-1,1-dione class, characterized by a seven-membered ring containing sulfur (thia-) and nitrogen (-azepane) atoms, with two ketone groups (dione). The structure features a 5-chlorothiophene-2-sulfonyl group at the 4-position and a thiophen-2-yl substituent at the 7-position.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S4/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(10-2-1-8-20-10)22(16,17)9-7-15/h1-4,8,11H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHIKOBQEREPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.0 g/mol. The structure includes a thiazepane ring, which is known for its pharmacological significance.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including compounds similar to the targeted thiazepane, exhibit significant anticancer properties. A study evaluated various synthesized compounds against multiple cancer cell lines, including leukemia and breast cancer. Among tested derivatives, those with structural similarities to This compound demonstrated promising inhibitory effects on cell proliferation with varying logGI(50) values indicating their potency .
| Compound | Cancer Type | logGI(50) |
|---|---|---|
| Compound A | Breast Cancer | -5.38 |
| Compound B | Leukemia | -4.45 |
| Target Compound | Multiple Types | TBD |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity management . The inhibition of PTP1B can enhance insulin signaling pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : Compounds containing thiazolidinone scaffolds have been noted for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
- PPAR Activation : The compound may interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to glucose and lipid metabolism .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
Case Studies
In a notable study published in Frontiers in Pharmacology, researchers synthesized several derivatives based on the thiazolidinone structure and assessed their anti-inflammatory and analgesic properties. The study highlighted that modifications in the thiophene ring significantly influenced biological activity, suggesting that similar modifications could enhance the efficacy of This compound .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing thiophene and thiazepane moieties exhibit promising anticancer properties. For instance, derivatives of thiazepane have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines, suggesting that the thiazepane core could be a viable scaffold for developing anticancer agents .
Antimicrobial Properties
The sulfonamide group in this compound enhances its antimicrobial activity. Case studies have shown that sulfonamide derivatives are effective against a range of bacterial strains. For example, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, displaying notable inhibition zones in agar diffusion assays .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor of specific enzymes. Sulfonamides are known to inhibit carbonic anhydrase, which is crucial in various physiological processes. A study highlighted that a related thiazepane derivative effectively inhibited this enzyme, indicating potential therapeutic uses in treating conditions like glaucoma and edema .
Material Science Applications
Organic Electronics
Compounds with thiophene units are integral in organic electronics due to their electronic properties. The thiazepane derivative can be utilized in the fabrication of organic semiconductors. Research has shown that incorporating such compounds into polymer blends enhances charge transport properties, making them suitable for applications in organic solar cells and light-emitting diodes (LEDs) .
Sensors
The unique electronic properties of thiophene derivatives allow their use in sensor technology. The compound can be integrated into sensor devices for detecting environmental pollutants or biological markers. Studies have demonstrated that thiophene-based sensors exhibit high sensitivity and selectivity towards specific analytes, including heavy metals and biomolecules .
Agricultural Chemistry Applications
Pesticide Development
The sulfonamide functionality provides potential herbicidal or fungicidal properties. Research has indicated that similar compounds can disrupt metabolic pathways in pests and pathogens. A recent study evaluated the efficacy of a related compound against common agricultural pests, showing promising results in reducing pest populations while being environmentally benign .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 4- and 7-positions of the thiazepane-dione core. Below is a detailed comparison based on substituent effects, molecular properties, and research applications:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Thiophene substituents (e.g., at the 7-position) enable π-π interactions, which are critical for binding to aromatic residues in biological targets .
Steric Considerations :
- Bulky substituents like cyclopropanecarbonyl (CAS 2034308-04-6) introduce conformational constraints, possibly enhancing selectivity in enzyme inhibition .
- Oxazole-based analogs (CAS 2034383-82-7) exhibit planar rigidity, which may stabilize interactions with flat binding pockets .
Synthetic Accessibility :
- Compounds with simpler acyl groups (e.g., acetyl in CAS 2034330-36-2) are synthesized via standard coupling reactions, while sulfonyl derivatives may require sulfonation steps under controlled conditions .
- Thiophene-containing analogs (e.g., the target compound) often employ Suzuki-Miyaura coupling for aryl-thiophene bond formation, as inferred from methods in .
Price and Availability :
- Derivatives like CAS 2034330-36-2 and CAS 2034308-04-6 are priced at $140–$465 per gram (), reflecting the cost of complex substituents. The target compound’s sulfonyl group may further elevate production costs due to specialized reagents .
Q & A
Q. What are the established synthetic routes for 4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione?
The compound can be synthesized via sulfonylation of a thiazepane precursor using 5-chlorothiophene-2-sulfonyl chloride under reflux conditions. A typical protocol involves dissolving the thiazepane intermediate in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to facilitate sulfonylation. Reaction progress is monitored via TLC, followed by purification via column chromatography or recrystallization from DMF-acetic acid mixtures . Key challenges include controlling regioselectivity and minimizing side reactions from the thiophene rings’ reactivity.
Q. Which analytical techniques are critical for structural confirmation of this compound?
X-ray crystallography (for unambiguous confirmation), NMR (¹H/¹³C, HSQC, HMBC for connectivity), IR (to confirm sulfonyl and thiazepane carbonyl groups), and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR should reveal distinct signals for thiophene protons (δ 6.8–7.5 ppm) and sulfonyl-linked groups, while IR peaks at ~1350 cm⁻¹ (S=O) and ~1700 cm⁻¹ (thiazepane-dione C=O) are diagnostic .
Q. How can researchers assess the environmental fate of this compound in preliminary studies?
Adopt frameworks like Project INCHEMBIOL, which evaluates physicochemical properties (logP, hydrolysis rates), abiotic/biotic transformations (e.g., photolysis in simulated sunlight), and partitioning in environmental matrices (soil, water). Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and ecotoxicity thresholds .
Q. What methodologies are recommended for initial bioactivity screening?
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR). For cytotoxicity, use MTT assays on cell lines (e.g., HEK293, HepG2) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Variability in yields often stems from competing side reactions (e.g., sulfonyl group hydrolysis). Optimize by:
- Solvent selection : Use THF for better sulfonyl chloride stability .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilic sulfonylation .
- Temperature control : Reflux at 80–90°C to balance reaction rate and byproduct formation .
- Workup : Employ gradient column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use:
- Heteronuclear NMR (e.g., NOESY) to probe spatial arrangements in solution.
- Computational chemistry : Compare DFT-optimized structures with experimental X-ray data .
- Variable-temperature NMR to assess conformational flexibility .
Q. What advanced frameworks exist for ecological risk assessment of this compound?
Apply probabilistic models (e.g., Monte Carlo simulations) to estimate exposure thresholds in aquatic/terrestrial ecosystems. Combine with species sensitivity distributions (SSDs) and mesocosm studies to evaluate multi-trophic impacts (e.g., algal growth inhibition, Daphnia mortality) .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
- Time-resolved FTIR : Monitor intermediate formation during sulfonylation.
- EPR spectroscopy : Detect radical species in photodegradation pathways.
- In-situ Raman spectroscopy : Track crystal lattice changes under thermal stress .
Q. What methodologies address contradictory bioactivity data across in vitro and in vivo models?
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation using LC-MS/MS.
- Organ-on-a-chip systems : Simulate human tissue interactions to bridge in vitro-in vivo gaps.
- Transcriptomics : Identify off-target effects via RNA sequencing in exposed cell lines .
Q. How can long-term stability studies be designed for this compound?
Use ICH guidelines:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- HPLC stability-indicating methods : Quantify degradation products (e.g., sulfonic acid derivatives).
- Accelerated stability testing : Store at 25°C/60% RH for 6 months with periodic sampling .
Methodological Notes
- Synthesis : Prioritize regioselectivity via steric/electronic tuning of reactants .
- Data analysis : Use multivariate statistics (PCA, PLS) to correlate structural features with bioactivity .
- Contradictions : Cross-validate findings with orthogonal techniques (e.g., X-ray + computational modeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
